molecular formula C12H15NO5S B2415651 Methyl 3-(morpholinosulfonyl)benzoate CAS No. 412940-98-8

Methyl 3-(morpholinosulfonyl)benzoate

Cat. No.: B2415651
CAS No.: 412940-98-8
M. Wt: 285.31
InChI Key: IRGQOQZEMROKPB-UHFFFAOYSA-N
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Description

Methyl 3-(morpholinosulfonyl)benzoate is an organic compound with the molecular formula C12H15NO5S It is a derivative of benzoic acid and contains a morpholine ring attached to a sulfonyl group

Scientific Research Applications

Methyl 3-(morpholinosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(morpholinosulfonyl)benzoate typically involves the reaction of 3-sulfobenzoic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with morpholine to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Carboxylic acids and substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine ring may also interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(morpholinocarbonyl)benzoate
  • Methyl 3-(morpholinomethyl)benzoate
  • Methyl 3-(morpholinothio)benzoate

Uniqueness

Methyl 3-(morpholinosulfonyl)benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group enhances the compound’s ability to interact with enzyme active sites and receptor binding sites, making it a valuable tool in biochemical and pharmaceutical research .

Properties

IUPAC Name

methyl 3-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)10-3-2-4-11(9-10)19(15,16)13-5-7-18-8-6-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGQOQZEMROKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(Morpholinosulfonyl)benzoic acid (100 mg, 0.369 mmol) was refluxed overnight in methanol in the presence of catalytic concentrated H2SO4 at 65° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography to yield the title compound as an off white solid (60 mg). 1H NMR (400 MHz, CDCl3): δ 8.38 (t, 1H, J=1.6 Hz), 8.27 (m, 1H), 7.92 (m, 1H), 7.64 (t, 1H, J=8.0 Hz), 3.95 (s, 3H), 3.73 (m, 4H), 3.00 (m, 4H). ESI-MS: 286.1 [M+H]+.
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